N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Methoxy and Nitro Groups: Methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonylamino group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzothiazole derivative with the appropriate benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of functional groups like nitro and sulfonylamino can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonylamino Benzamides: Compounds with similar sulfonylamino and benzamide groups but different aromatic cores.
Uniqueness
N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-13-7-9-15(10-8-13)34(30,31)25-17-6-4-3-5-16(17)21(27)24-22-23-20-18(32-2)11-14(26(28)29)12-19(20)33-22/h3-12,25H,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSVGDGGATVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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